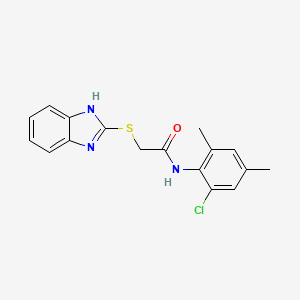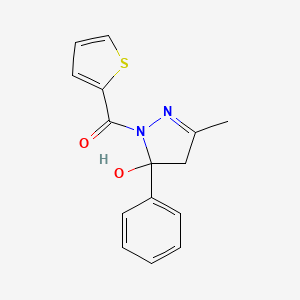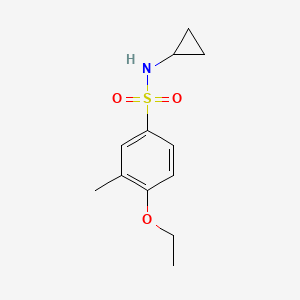
N-(2-chloro-4-nitrophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
N-(2-chloro-4-nitrophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide, also known as CNQX, is a potent and selective antagonist of ionotropic glutamate receptors. It is widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
Wirkmechanismus
N-(2-chloro-4-nitrophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide acts as a competitive antagonist of ionotropic glutamate receptors, specifically the AMPA/kainate subtype. It blocks the binding of glutamate to the receptor and prevents the influx of cations, such as calcium and sodium, into the cell. This leads to the inhibition of synaptic transmission and the modulation of neuronal excitability.
Biochemical and Physiological Effects:
N-(2-chloro-4-nitrophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), the induction of long-term depression (LTD), the reduction of seizure activity, and the protection against ischemic damage. It has also been shown to modulate the release of neurotransmitters, such as dopamine and acetylcholine, and to affect the expression of various genes involved in neuronal signaling and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chloro-4-nitrophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its potency, selectivity, and availability. It can be easily synthesized or purchased from commercial sources, and it has been extensively characterized in vitro and in vivo. However, N-(2-chloro-4-nitrophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide also has some limitations, such as its potential toxicity, its non-specific effects on other receptors and ion channels, and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on N-(2-chloro-4-nitrophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide and its related compounds. One direction is to develop more selective and potent antagonists of glutamate receptors, especially those that target specific subtypes and splice variants. Another direction is to investigate the role of glutamate receptors in the pathogenesis of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, the development of new drug delivery systems and formulations may enhance the therapeutic potential of N-(2-chloro-4-nitrophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide and other glutamate receptor antagonists.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4-nitrophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide is widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes, including synaptic plasticity, learning and memory, epilepsy, stroke, and neurodegenerative diseases. It is also used as a tool to study the pharmacology of glutamate receptors and to develop new drugs for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4/c18-14-9-13(21(24)25)6-7-15(14)19-17(23)11-8-16(22)20(10-11)12-4-2-1-3-5-12/h6-7,9,11-12H,1-5,8,10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOGHZOHXXIXOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-isopropyl-2,4-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4395126.png)
![N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B4395135.png)

![4-bromo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4395150.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B4395161.png)
![N-{6-[(2-phenylacetyl)amino]-1,3-benzothiazol-2-yl}butanamide](/img/structure/B4395172.png)
![2-[(3-methylbenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4395175.png)


![N-allyl-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4395186.png)
![N-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B4395202.png)

![2-[(2-chloro-4-isopropoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B4395218.png)
![N-(3-methyl-2-pyridinyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4395221.png)